molecular formula C9H12N2O2 B13744538 2,6-Diethyl-4-nitropyridine

2,6-Diethyl-4-nitropyridine

Cat. No.: B13744538
M. Wt: 180.20 g/mol
InChI Key: MEBVPHYSCAPIOH-UHFFFAOYSA-N
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Description

2,6-Diethyl-4-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of two ethyl groups at the 2 and 6 positions and a nitro group at the 4 position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethyl-4-nitropyridine typically involves nitration of 2,6-diethylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid over-nitration and formation of by-products .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method allows for better control of reaction conditions, improved safety, and higher yields. Continuous flow systems minimize the accumulation of highly energetic intermediates, reducing the risk of explosions .

Chemical Reactions Analysis

Types of Reactions

2,6-Diethyl-4-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Diethyl-4-nitropyridine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2,6-Diethyl-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition or activation of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diethyl-4-nitropyridine is unique due to the presence of both ethyl groups and a nitro group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2,6-diethyl-4-nitropyridine

InChI

InChI=1S/C9H12N2O2/c1-3-7-5-9(11(12)13)6-8(4-2)10-7/h5-6H,3-4H2,1-2H3

InChI Key

MEBVPHYSCAPIOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=N1)CC)[N+](=O)[O-]

Origin of Product

United States

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